molecular formula C19H18N2O2 B5868119 N-(4-methoxybenzyl)-N'-1-naphthylurea

N-(4-methoxybenzyl)-N'-1-naphthylurea

Cat. No.: B5868119
M. Wt: 306.4 g/mol
InChI Key: STZXKGIQCSTMDA-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-N'-1-naphthylurea is a urea derivative characterized by a 4-methoxybenzyl group attached to one nitrogen atom and a 1-naphthyl group to the other. Urea derivatives are widely studied for their diverse applications, ranging from pharmaceuticals to agrochemicals, due to their hydrogen-bonding capabilities and structural versatility.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-23-16-11-9-14(10-12-16)13-20-19(22)21-18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZXKGIQCSTMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Urea-Based Agrochemicals (Pesticides/Herbicides)

lists urea derivatives used as herbicides, highlighting how substituent variations dictate application:

Compound Name Substituents Application Key Structural Differences vs. Target Compound
Neburon N-butyl, N'-3,4-dichlorophenyl Herbicide Alkyl (butyl) vs. aromatic (naphthyl) group
Methabenzthiazuron N-benzothiazolyl, N,N'-dimethyl Herbicide Heterocyclic (benzothiazolyl) vs. naphthyl

Analysis :

  • Aromatic vs.

Urea Derivatives in Medicinal Chemistry

describes N-(4-(N-(4-methoxybenzyl)sulfamoyl)phenyl)acetamide , a sulfonamide-urea hybrid with IDO1 inhibitory activity (IC₅₀ = 5.88 mM).

Parameter Target Compound N-(4-Methoxybenzyl)sulfamoyl Acetamide
Core Structure Urea Sulfonamide-urea hybrid
4-Methoxybenzyl Role Directly attached to urea nitrogen Part of sulfamoyl linker
Bioactivity Not reported IDO1 inhibition (IC₅₀ = 5.88 mM)

Analysis :

  • The 4-methoxybenzyl group in both compounds may enhance membrane permeability due to its lipophilic nature. However, the sulfonamide group in the hybrid compound likely contributes to stronger hydrogen bonding with IDO1’s active site, explaining its moderate activity .
  • The target compound’s naphthyl group could improve binding affinity in aromatic-rich environments (e.g., enzyme pockets) compared to phenyl-based analogs.

Methoxybenzyl-Containing Analogs

and highlight compounds with 4-methoxybenzyl groups but divergent cores:

  • N-(Bis(4-methoxybenzyl)carbamothioyl)-4-butoxybenzamide (): Features dual 4-methoxybenzyl groups and a carbamothioyl moiety.

Key Insight : The 4-methoxybenzyl group is a common pharmacophore for enhancing solubility and bioavailability, but the core structure (urea vs. benzamide) dictates functional specificity.

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